N-ACETYL-3-(2,5-DIFLUOROPHENYL)-D-ALANINE
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-acetamido-3-(2,5-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c1-6(15)14-10(11(16)17)5-7-4-8(12)2-3-9(7)13/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRDSRFBLPWNBZ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=C(C=CC(=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=C(C=CC(=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650629 | |
| Record name | N-Acetyl-2,5-difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266360-55-8 | |
| Record name | N-Acetyl-2,5-difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for N Acetyl 3 2,5 Difluorophenyl D Alanine
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific steps within a chemical reaction sequence, offering advantages in terms of milder reaction conditions and improved enantioselectivity over purely chemical methods. polimi.itrsc.org
Enzymatic Resolution Techniques
Enzymatic resolution is a classical and effective method for separating enantiomers from a racemic mixture. For N-acetylated amino acids, this is commonly achieved through the stereoselective hydrolysis of a racemic N-acetyl-DL-amino acid mixture using an acylase enzyme.
In this process, a racemic mixture of N-acetyl-3-(2,5-difluorophenyl)-DL-alanine is subjected to an aminoacylase, often from a microbial source such as Aspergillus genus. chemicalbook.com The enzyme selectively catalyzes the hydrolysis of the N-acetyl group from the L-enantiomer, yielding L-3-(2,5-difluorophenyl)alanine and leaving the desired N-acetyl-3-(2,5-difluorophenyl)-D-alanine unreacted. chemicalbook.comresearchgate.net The resulting mixture of the free L-amino acid and the N-acetylated D-amino acid can then be separated based on their different physicochemical properties, such as solubility or charge.
Key Features of Enzymatic Resolution:
High Enantioselectivity: Acylases exhibit a strong preference for one enantiomer, leading to high enantiomeric excess (ee) of the desired product.
Mild Conditions: The reaction is typically carried out in aqueous media at moderate temperatures and pH, preserving the integrity of the molecule. chemicalbook.comresearchgate.net
Separation: The primary challenge lies in the efficient separation of the unreacted D-enantiomer from the hydrolyzed L-amino acid.
A representative reaction scheme for this process is detailed below:
| Reactant | Enzyme | Products | Separation |
| N-acetyl-3-(2,5-difluorophenyl)-DL-alanine | Aminoacylase (e.g., from Aspergillus) | This compound + L-3-(2,5-difluorophenyl)alanine | Extraction or chromatography |
Biocatalytic Transformations of Precursors
A more advanced chemoenzymatic approach involves the direct biocatalytic conversion of a prochiral precursor into the target chiral D-amino acid. This method avoids the formation of a racemic mixture and the subsequent separation of an unwanted enantiomer. A common strategy begins with the chemical synthesis of a keto acid precursor, which is then stereoselectively aminated using an enzyme. polimi.it
The synthesis often starts with 2,5-difluorobenzaldehyde (B1295323), which undergoes an Erlenmeyer-Plöchl reaction with N-acetylglycine to form an azlactone. polimi.itresearchgate.net Subsequent hydrolysis of the azlactone yields the corresponding α-keto acid, 3-(2,5-difluorophenyl)-2-oxopropanoic acid. polimi.it This prochiral keto acid is then subjected to reductive amination or transamination using an engineered D-selective enzyme. polimi.itresearchgate.net
Reductive Amination: A D-amino acid dehydrogenase (DAADH) can catalyze the conversion of the keto acid to the D-amino acid, requiring a cofactor like NADPH. polimi.it
Transamination: A D-amino acid transaminase (DAAT) can be used to transfer an amino group from a donor molecule (like D-aspartic acid) to the keto acid, forming the desired D-amino acid product. polimi.itresearchgate.net
The resulting D-amino acid is then acetylated to yield the final product, this compound.
| Precursor | Biocatalyst | Key Transformation | Product |
| 3-(2,5-difluorophenyl)-2-oxopropanoic acid | D-amino acid dehydrogenase (DAADH) | Stereoselective reductive amination | D-3-(2,5-difluorophenyl)alanine |
| 3-(2,5-difluorophenyl)-2-oxopropanoic acid | D-amino acid transaminase (DAAT) | Stereoselective transamination | D-3-(2,5-difluorophenyl)alanine |
Stereoselective Chemical Synthesis
Stereoselective chemical synthesis aims to create the desired stereoisomer directly, minimizing the formation of other isomers. These methods often rely on chiral auxiliaries, catalysts, or starting materials. chemicalbook.comresearchgate.net
Asymmetric Synthesis Approaches
Asymmetric synthesis involves the creation of a chiral center from a prochiral substrate using a chiral reagent or catalyst. One established method for the asymmetric synthesis of amino acids is the Schöllkopf bis-lactim ether method. nih.gov In a potential application of this method, a chiral auxiliary derived from a simple amino acid like valine is used to direct the stereoselective alkylation of a glycine (B1666218) equivalent. The bis-lactim ether of a cyclo(D-Val-Gly) could be deprotonated and then alkylated with 2,5-difluorobenzyl bromide. Subsequent hydrolysis of the resulting complex would yield the desired D-amino acid derivative with high enantiomeric purity. nih.gov
Another approach involves the asymmetric hydrogenation of a dehydroamino acid precursor using a chiral catalyst, such as a rhodium complex with a chiral phosphine (B1218219) ligand (e.g., DuPhos, BINAP). This method is widely used in industry for the synthesis of chiral amino acids.
Chiral Pool Synthesis Strategies
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. semanticscholar.org Simple, inexpensive amino acids such as D-alanine serve as excellent chiral synthons. mdpi.com A hypothetical chiral pool strategy for this compound could start from N-protected D-alanine. semanticscholar.orgmdpi.com The strategy would involve modifying the side chain of D-alanine to introduce the 2,5-difluorophenylmethyl group while retaining the original stereochemistry at the α-carbon. This typically involves multiple synthetic steps and careful control to avoid racemization. While conceptually straightforward, the practical implementation for this specific target requires a robust method for C-C bond formation at the β-position of the alanine (B10760859) derivative.
Deracemization Techniques
Deracemization is a sophisticated process that converts a racemic mixture into a single, pure enantiomer, theoretically achieving a 100% yield. This contrasts with classical resolution, which has a maximum theoretical yield of 50%. Dynamic kinetic resolution (DKR) is a common deracemization strategy.
In the context of producing D-amino acids, a DKR process could involve two key components:
An enzyme that selectively acts on the desired D-enantiomer (e.g., a D-selective hydrolase or oxidase).
A catalyst (chemical or enzymatic) that rapidly racemizes the remaining L-enantiomer back into the racemic mixture.
This allows the entire starting racemic mixture to be continually converted into the desired D-enantiomer. For instance, a fully enzymatic deracemization procedure could be employed where the racemic amino acid is subjected to a D-amino acid oxidase and a racemase, followed by a reduction step to convert the intermediate keto acid back to the D-amino acid. polimi.it
| Technique | Principle | Advantage |
| Dynamic Kinetic Resolution (DKR) | Combines selective transformation of one enantiomer with in-situ racemization of the other. | Theoretical yield can reach 100%. |
| Chemo-enzymatic Deracemization | Uses a combination of enzymes and chemical reagents to achieve enantiomeric purity. | Offers flexibility in reaction design. |
Synthetic Route Optimization and Yield Enhancement
The efficient synthesis of enantiomerically pure this compound relies heavily on strategies that can selectively produce the desired D-enantiomer or effectively separate it from its L-counterpart. Key methodologies in synthetic route optimization focus on asymmetric synthesis and enzymatic resolution, which significantly enhance the yield of the target stereoisomer.
Enzymatic Resolution: When a synthetic route produces a racemic mixture of N-acetyl-3-(2,5-difluorophenyl)alanine, enzymatic resolution is a highly effective method for isolating the desired D-enantiomer. This technique leverages the stereoselectivity of enzymes, such as proteases or acylases, which preferentially act on one enantiomer over the other. In a typical process, the racemic N-acetyl-DL-2,5-difluorophenylalanine is subjected to hydrolysis by a specific enzyme. For example, a protease from Bacillus sp. can selectively hydrolyze the N-acetyl group of the S-enantiomer (L-form) while leaving the R-enantiomer (D-form) untouched. nih.gov This allows for the separation of the resulting free (S)-amino acid from the unreacted (R)-N-acetyl acid, thereby isolating the desired this compound with high enantiomeric purity (>99.5% ee). nih.gov This bio-catalytic approach is favored for its high selectivity, mild reaction conditions, and environmental compatibility, contributing significantly to yield enhancement of the specific enantiomer.
The table below summarizes these key optimization strategies.
Table 1: Strategies for Yield Enhancement
| Strategy | Description | Key Reagents/Catalysts | Typical Outcome |
|---|---|---|---|
| Asymmetric Hydrogenation | Stereoselective reduction of a prochiral enamine precursor to directly form the chiral amino acid derivative. | Chiral metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral ligands) | N-protected (R)-2,5-difluorophenylalanine ester with >99% enantiomeric excess. nih.gov |
| Enzymatic Resolution | Selective enzymatic hydrolysis of a racemic mixture of N-acetyl amino acids to separate the enantiomers. | Proteases (e.g., from Bacillus sp.) or Acylases. | Isolation of (R)-N-acetyl acid with >99.5% enantiomeric excess. nih.gov |
Precursor Synthesis and Modification
A common and established route to the racemic version of the amino acid precursor is the Erlenmeyer-Plöchl reaction, also known as the azalactone synthesis. nih.gov This process typically begins with the condensation of 2,5-difluorobenzaldehyde with N-acetylglycine in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. This reaction forms an intermediate oxazolone (B7731731) (azalactone). nih.gov The azalactone is not typically isolated but is subjected to subsequent hydrolysis and reduction. Basic hydrolysis opens the azalactone ring to yield an α-acetamidoacrylic acid derivative, which upon catalytic hydrogenation, affords racemic N-acetyl-3-(2,5-difluorophenyl)alanine. nih.gov This racemic mixture then requires resolution to isolate the desired D-enantiomer as described in the previous section.
For a more direct enantioselective approach, precursors are designed for asymmetric synthesis. A key precursor for this route is an N-Boc phosphonate (B1237965) glycinate, which can be coupled with 2,5-difluorobenzaldehyde to generate an enamino ester intermediate. nih.gov This intermediate is specifically designed for asymmetric hydrogenation. The successful hydrogenation yields N-Boc-(R)-2,5-difluorophenylalanine methyl ester, a direct precursor to the D-alanine derivative. nih.govchem960.com This precursor can then be modified in two straightforward steps: alkaline hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by the replacement of the Boc protecting group with an acetyl group to furnish the final product. nih.gov Another important synthetic intermediate is Methyl N-acetyl-3-(2,5-difluorophenyl)-D-alaninate, which only requires the hydrolysis of its ester group to yield the final compound. chem960.com
The table below outlines the key steps in the synthesis of these precursors.
Table 2: Synthesis of Key Precursors for this compound
| Precursor | Synthetic Method | Starting Materials | Key Intermediates |
|---|---|---|---|
| Racemic N-acetyl-3-(2,5-difluorophenyl)alanine | Erlenmeyer Azalactone Synthesis | 2,5-Difluorobenzaldehyde, N-acetylglycine, Acetic anhydride | Azalactone derivative, α-Acetamidoacrylic acid derivative nih.gov |
| N-Boc-(R)-2,5-difluorophenylalanine | Asymmetric Hydrogenation | 2,5-Difluorobenzaldehyde, N-Boc phosphonate glycinate | Enamino ester intermediate nih.gov |
Biological Activity and Mechanistic Investigations of N Acetyl 3 2,5 Difluorophenyl D Alanine Analogs Excluding Clinical Human Trial Data
Structure-Activity Relationship (SAR) Studies.
Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.
Impact of Fluorine Substitution Patterns
The introduction of fluorine atoms into the phenyl ring of phenylalanine analogs is a well-established strategy to enhance biological activity and metabolic stability. The position and number of fluorine substituents can profoundly influence the electronic properties and conformation of the molecule, thereby affecting its interaction with target enzymes or receptors.
Research into fluorinated amino acids demonstrates that these modifications can enhance protein stability and, in some cases, alter enzymatic activity due to improved binding affinity. For instance, studies on histone acetyltransferase incorporated with various monofluorinated phenylalanine analogs revealed that the position of the single fluorine atom could impact the enzyme's binding affinity for its histone substrate. While specific comparative studies detailing the activity of the 2,5-difluoro substitution pattern of N-acetyl-D-alanine against other patterns (e.g., 3,5-difluoro, monofluorinated, or non-fluorinated analogs) are not extensively available in public literature, the principles of fluorine substitution suggest that the 2,5-difluoro pattern is chosen to optimize properties such as lipophilicity and electrostatic interactions critical for biological function. The strong carbon-fluorine bond contributes to increased resistance to metabolic degradation.
Role of the N-Acetyl Moiety
The N-acetyl moiety can influence a compound's bioavailability and pharmacokinetics. Furthermore, this group can be critical for molecular recognition, potentially forming key hydrogen bonds with target proteins or enzymes. N-acetylated amino acids, including N-Acetyl-L-phenylalanine, have been investigated for a range of biological activities, including enzyme inhibition and antimicrobial effects. The acetyl group can serve as a key component of the pharmacophore, directly participating in the binding event that leads to a biological response. While direct structure-activity relationship (SAR) studies comparing N-acetyl-3-(2,5-difluorophenyl)-D-alanine with its non-acetylated or other N-acylated counterparts are not widely published, the presence of the N-acetyl group is generally understood to be essential for its specific biological profile.
Stereochemical Influences on Activity
The stereochemistry at the alpha-carbon of an amino acid is fundamental to its biological activity, as biological systems, particularly enzymes and receptors, are chiral. The D-configuration of this compound is an important feature, as most naturally occurring amino acids are in the L-configuration.
The use of D-amino acids in designing therapeutic agents is a common strategy to enhance peptide stability against degradation by proteases, which are typically specific for L-amino acid substrates. This can lead to a longer duration of action in a biological system. The specific activity of a D-enantiomer compared to its L-counterpart is entirely dependent on the topology of the target binding site. In some cases, the D-form may exhibit higher affinity or a different mode of action altogether. For example, the synthesis of certain bioactive compounds can be complicated by racemization, where a pure L-amino acid starting material converts into a mixture of D and L forms, indicating that controlling the stereochemistry is critical to achieving the desired biological effect. The selection of the D-alanine configuration for this specific compound suggests a targeted interaction with a chiral binding site where this orientation is preferred for optimal activity.
Cellular and Biochemical Pathway Interrogation (In Vitro Models)
In vitro studies using cellular and biochemical models are essential for elucidating the mechanism of action of novel compounds. These investigations provide insights into how molecules like this compound and its analogs affect cellular processes and specific metabolic pathways.
Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure. Both ¹H and ¹³C NMR would be instrumental in confirming the identity of N-Acetyl-3-(2,5-difluorophenyl)-D-alanine.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals would be expected for the acetyl methyl protons, the alpha-proton of the alanine (B10760859) backbone, the beta-protons of the benzyl (B1604629) group, and the protons on the difluorophenyl ring. The coupling patterns, particularly for the aromatic protons, would be complex due to fluorine-proton coupling. For a similar compound, N-Acetyl-L-phenylalanine, the acetyl methyl protons typically appear as a singlet around 2.0 ppm, the alpha-proton as a multiplet around 4.7 ppm, and the beta-protons as multiplets between 3.0 and 3.2 ppm. nih.gov The aromatic protons of the phenyl group resonate between 7.2 and 7.4 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. Key resonances would include the carbonyl carbons of the acetyl and carboxylic acid groups, the alpha- and beta-carbons of the alanine moiety, the acetyl methyl carbon, and the carbons of the difluorophenyl ring. The carbons directly bonded to fluorine would exhibit characteristic splitting.
Expected ¹H NMR Chemical Shifts for this compound (Predicted)
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Acetyl CH₃ | ~2.0 | Singlet |
| α-CH | ~4.7 | Multiplet |
| β-CH₂ | ~3.1 | Multiplet |
| Aromatic CH | 6.9 - 7.2 | Multiplet |
| NH | ~8.0 | Doublet |
Expected ¹³C NMR Chemical Shifts for this compound (Predicted)
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| Acetyl CH₃ | ~23 |
| β-C | ~37 |
| α-C | ~53 |
| Aromatic C (C-F) | 155 - 160 (Doublet) |
| Aromatic C | 115 - 135 |
| Acetyl C=O | ~172 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
For this compound (molecular formula C₁₁H₁₁F₂NO₃), the expected exact mass would be approximately 243.0707 g/mol . epa.gov High-resolution mass spectrometry (HRMS) would be employed to confirm this elemental composition with high accuracy.
Electrospray ionization (ESI) would be a suitable ionization method for this polar molecule. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 244.0785 would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 242.0629 would be observed.
Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation patterns. Key fragment ions would likely arise from the loss of the acetyl group, the carboxylic acid group, and cleavage of the bond between the alpha- and beta-carbons of the alanine backbone. For instance, a characteristic fragment would be the tropylium-like ion resulting from the benzyl moiety.
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 244.0785 |
| [M+Na]⁺ | 266.0604 |
Chromatographic Methods (e.g., HPLC, TLC) for Purity and Enantiomeric Excess Determination
Chromatographic techniques are indispensable for assessing the purity of a compound and for separating enantiomers.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be the primary method to determine the chemical purity of this compound. A C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be employed. The purity would be assessed by integrating the peak area of the main compound and any impurities detected by a UV detector.
To determine the enantiomeric excess (e.e.), chiral HPLC is required. This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs are often effective for separating enantiomers of amino acid derivatives. The mobile phase would typically be a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol). The goal is to achieve baseline separation of the D- and L-enantiomers to accurately quantify the enantiomeric excess.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for monitoring reaction progress and assessing purity. For this compound, a silica (B1680970) gel plate would be used as the stationary phase. A suitable mobile phase would be a mixture of a moderately polar organic solvent (e.g., ethyl acetate) and a less polar solvent (e.g., hexane), with a small amount of acetic or formic acid to improve the spot shape of the carboxylic acid. Visualization would be achieved using UV light or by staining with an appropriate reagent like potassium permanganate.
Typical HPLC Conditions for Purity and Enantiomeric Excess Determination
| Analysis | Column | Mobile Phase | Detection |
|---|---|---|---|
| Purity (RP-HPLC) | C18, 4.6 x 150 mm, 5 µm | Gradient of Water (0.1% TFA) and Acetonitrile | UV at 254 nm |
X-ray Crystallography for Structural Analysis (where applicable to analogs)
X-ray crystallography provides the most definitive three-dimensional structural information of a compound in its crystalline state. While a crystal structure for this compound is not publicly available, analysis of analogs like N-acetyl-L-phenylalanine provides valuable insights.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-Acetyl-L-phenylalanine |
| N-Acetyl-L-alanine |
| Formic acid |
| Trifluoroacetic acid |
| Acetonitrile |
| Methanol |
| Hexane |
| Heptane |
| Isopropanol |
| Ethyl acetate |
Computational and Molecular Modeling Studies on this compound Remain Largely Unexplored
Following a comprehensive review of available scientific literature, it has been determined that specific computational chemistry and molecular modeling studies for the compound this compound are not present in publicly accessible research. While the methodologies outlined for investigation—such as molecular docking, quantum mechanics simulations, and QSAR modeling—are standard practices in computational drug design and chemical analysis, their direct application to this particular molecule has not been documented in the retrieved sources.
Computational techniques are pivotal in modern chemistry for predicting molecular behavior and interaction with biological targets. For instance, molecular docking is employed to forecast the binding orientation of a small molecule to a larger target protein, offering insights into potential therapeutic applications. Similarly, Quantum Mechanics (QM) and Molecular Dynamics (MD) simulations provide a deeper understanding of a molecule's electronic structure and dynamic behavior over time.
Methodologies like de novo design and virtual screening are utilized to discover novel molecular analogues with potentially enhanced properties. Conformational analysis helps in understanding the three-dimensional shape of a molecule and how it interacts with biological receptors. Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity.
Although these computational approaches are well-established, there is no specific data or research findings related to this compound for any of the following detailed areas:
Computational Chemistry and Molecular Modeling Studies.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies
The synthesis of enantiomerically pure N-acetylated D-amino acids presents a significant challenge. Future research should focus on developing more efficient and stereoselective synthetic routes for N-ACETYL-3-(2,5-DIFLUOROPHENYL)-D-ALANINE. Current multistep methods can be resource-intensive. chemicalbook.com
Key areas for development include:
Asymmetric Hydrogenation: The development of novel chiral catalysts for the asymmetric hydrogenation of prochiral precursors could provide a more direct and efficient route to the desired D-enantiomer.
Enzymatic Resolution: The use of enzymes, such as D-amino acid acylases, for the kinetic resolution of racemic mixtures of N-acetyl-3-(2,5-difluorophenyl)-alanine offers a potentially greener and more selective alternative to traditional chemical methods. researchgate.net The immobilization of these enzymes could further enhance their stability and reusability, making the process more economically viable.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Asymmetric Hydrogenation | High enantioselectivity, atom economy | Development of novel chiral catalysts |
| Enzymatic Resolution | High stereospecificity, mild reaction conditions | Identification and optimization of suitable enzymes, enzyme immobilization |
| Late-Stage Fluorination | Increased synthetic flexibility, rapid library generation | Development of selective and efficient late-stage fluorination reagents |
Exploration of New Biological Targets
The unique physicochemical properties imparted by fluorine atoms, such as increased metabolic stability and altered binding affinities, suggest that this compound could have significant therapeutic potential. nih.govnumberanalytics.comnih.gov Future research should be directed towards identifying and validating its biological targets.
Potential avenues of exploration include:
Enzyme Inhibition: Given that many D-amino acids and their derivatives are known to be enzyme inhibitors, screening this compound against a panel of enzymes, particularly those involved in bacterial cell wall synthesis or neurotransmitter metabolism, could reveal novel therapeutic targets.
Peptide-Based Therapeutics: The incorporation of this non-proteinogenic amino acid into peptides could lead to the development of novel peptide drugs with enhanced stability and efficacy. nih.gov The fluorinated phenyl group could also modulate the peptide's conformation and interaction with its target.
Metabolic Pathway Modulation: As an N-acetylated amino acid, this compound may play a role in metabolic pathways. Investigating its effects on cellular metabolism could uncover new therapeutic applications in areas such as oncology or metabolic disorders. N-acetyl-D-alanine has been noted for its antioxidant and anti-inflammatory properties, suggesting a potential therapeutic role.
Advanced Computational Approaches in Design
Computational modeling is a powerful tool in modern drug discovery that can accelerate the design and optimization of new therapeutic agents. digitellinc.com For this compound, advanced computational approaches can provide valuable insights into its properties and interactions.
Future computational studies should focus on:
Force Field Development: The development and validation of accurate force field parameters for fluorinated amino acids are crucial for reliable molecular dynamics (MD) simulations. nih.govbiorxiv.orgacs.org These simulations can then be used to predict the conformational preferences of the compound and its interactions with potential biological targets.
Virtual Screening and Docking: Utilizing computational docking and virtual screening techniques can help identify potential protein targets for this compound from large databases of protein structures. digitellinc.com
Quantum Mechanical Calculations: Quantum mechanical calculations can provide a deeper understanding of the electronic properties of the molecule, including the effects of the fluorine atoms on its reactivity and interaction energies.
| Computational Method | Application | Research Goal |
| Molecular Dynamics (MD) | Simulating molecular motion and interactions | Predicting conformational preferences and binding affinities |
| Virtual Screening/Docking | Identifying potential protein targets | Target identification and lead generation |
| Quantum Mechanics (QM) | Calculating electronic properties | Understanding reactivity and interaction energies |
Integration with Omics Technologies for Systems-Level Understanding
To gain a comprehensive understanding of the biological effects of this compound, it is essential to move beyond single-target investigations and adopt a systems-level approach. The integration of various "omics" technologies can provide a global view of the compound's impact on cellular processes.
Future research should incorporate:
Metabolomics: Untargeted metabolomics can be used to identify changes in the cellular metabolome in response to treatment with the compound, potentially revealing the metabolic pathways it perturbs. oup.com
Proteomics: Proteomic analyses can identify changes in protein expression levels, providing insights into the cellular pathways and processes affected by the compound.
Transcriptomics: Transcriptomic studies can reveal changes in gene expression, offering a comprehensive view of the cellular response at the transcriptional level.
By integrating data from these different omics platforms, researchers can construct a more complete picture of the mechanism of action of this compound and identify potential biomarkers for its activity.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-Acetyl-3-(2,5-Difluorophenyl)-D-Alanine?
- Methodology : Use enantioselective synthesis to preserve the D-configuration of alanine. Introduce the 2,5-difluorophenyl moiety via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling. Acetylation of the amino group can be achieved using acetic anhydride under basic conditions. Purification via reversed-phase HPLC or flash chromatography is critical to isolate the enantiomerically pure product.
- Validation : Confirm stereochemical integrity using polarimetry and chiral HPLC (e.g., Chiralpak® columns) .
Q. How should researchers characterize the structural and chemical purity of this compound?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and acetyl group integration.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection at 254 nm .
- Data Interpretation : Compare spectral data to structurally related acetylated alanine derivatives (e.g., N-Acetyl-L-tyrosine) for benchmarking .
Q. What protocols ensure stability during storage and handling?
- Storage : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the acetyl group.
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products like free alanine or difluorophenyl derivatives .
Advanced Research Questions
Q. How can researchers investigate the bioactivity of this compound in cancer models?
- Experimental Design :
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare to 3-(3,4-Dimethoxyphenyl)alanine, a known anti-cancer analogue .
- Mechanistic Studies : Evaluate apoptosis induction via flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential assays.
- Controls : Include non-acetylated and L-enantiomer analogs to assess stereospecific effects.
Q. What computational approaches predict interactions with biological targets?
- Strategy :
- Molecular Docking : Model interactions with tyrosine kinase receptors or proteases using AutoDock Vina.
- Density Functional Theory (DFT) : Calculate electron distribution in the difluorophenyl group to predict binding affinity.
- Validation : Cross-reference with experimental IC₅₀ values from enzymatic inhibition assays .
Q. How can metabolic stability in physiological environments be evaluated?
- Methodology :
- Simulated Biological Fluids : Incubate in PBS (pH 7.4) and human liver microsomes. Monitor degradation via LC-MS/MS.
- Metabolite Identification : Use collision-induced dissociation (CID) in tandem MS to detect hydroxylated or deacetylated metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
